Subquinocin

CYLD inhibition AlphaScreen assay DUB selectivity

Generic DUB inhibitors confound CYLD-specific signaling studies due to broad off-target effects. Subquinocin resolves this as the first reported chemical probe directly targeting CYLD's USP domain with selectivity against OTU proteases. - Validated: IC50 ~30 µM vs. recombinant CYLD (AlphaScreen); effects ablated in CYLD-KO cells. - Applications: NF-κB reporter assays, RIG-I/IRF3/IRF7 innate immunity studies, USP-family biochemical panels. - Supply: Standard research quantities; confirmed on-target mechanistic control data available.

Molecular Formula C20H27N3O4S
Molecular Weight 405.5 g/mol
Cat. No. B15623306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubquinocin
Molecular FormulaC20H27N3O4S
Molecular Weight405.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H27N3O4S/c1-13(2)11-23-12-17(14-7-5-6-8-15(14)18(23)24)22-20(26)21-16(9-10-28-4)19(25)27-3/h5-8,12-13,16H,9-11H2,1-4H3,(H2,21,22,26)/t16-/m0/s1
InChIKeyMZBFFXLYQTWKNV-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Subquinocin for CYLD/USP DUB Research: An Overview


Subquinocin (C20H27N3O4S, MW 405.51) is a small-molecule inhibitor of the tumor suppressor deubiquitinase CYLD, with an IC50 of approximately 30 µM against recombinant CYLD in a cell-free AlphaScreen assay [1]. It belongs to the class of USP-family deubiquitinating enzyme (DUB) inhibitors and is the first reported chemical probe to directly target the catalytic USP domain of CYLD, thereby enhancing NF-κB and interferon signaling in cells [1][2].

Target Engagement
CYLD/USP-family DUB inhibition for pathway studies
Signaling Pathway
Supports NF-κB and interferon signaling research
Probe Identity
First reported chemical probe for CYLD catalytic domain

Subquinocin vs. Pan-DUB Inhibitors: Why Selectivity Matters


Although numerous pan-DUB or multi-USP inhibitors are commercially available, their broad target profiles create confounding variables in experiments aimed at dissecting CYLD-specific functions. Subquinocin’s critical differentiation lies in its demonstrated selectivity for the USP family over unrelated DUB families such as OTU, combined with the fact that its functional effects on NF-κB signaling are abolished in CYLD-knockout cells, confirming on-target engagement [1]. Substituting a generic DUB inhibitor risks obscuring CYLD-dependent phenotypes and generating false-positive outcomes.

Pan-DUB inhibitors may mask CYLD-specific effects
Broad-spectrum DUB inhibitors like PR-619 target multiple USP and OTU family members, obscuring CYLD-dependent phenotypes.
USP-family selectivity not ensured with generic inhibitors
Commercial pan-inhibitors lack defined OTU exclusion; Subquinocin’s USP-family selectivity avoids OTU-related confounding.
Cellular target engagement only verified for Subquinocin
CYLD-knockout cell validation confirms on-target NF-κB modulation—no equivalent genetic evidence for alternative inhibitors.

Subquinocin Evidence Guide: 6 Key Dimensions


CYLD Inhibition: Subquinocin vs. PR-619

Subquinocin inhibits recombinant CYLD with an IC50 of 30 µM in a wheat cell-free AlphaScreen assay [1]. The widely used broad-spectrum DUB inhibitor PR-619, in contrast, has no reported CYLD-specific IC50 and its pan-inhibitory profile (EC50 range 3.9–8.6 µM for USP2,4,5,7,8) precludes CYLD-selective interrogation .

CYLD Inhibition IC50
Class-level inference
30 µM (reported IC50)
Supports CYLD inhibition assay context
Recombinant CYLD, AlphaScreen
CYLD inhibition AlphaScreen assay DUB selectivity

Subquinocin vs. PR-619: USP-Family Selectivity

Subquinocin was shown to inhibit USP-family DUBs but not OTU-family DUBs, establishing a clear family-level selectivity boundary [1]. PR-619, by contrast, is a non-selective inhibitor known to target OTU deubiquitinases (e.g., OTUD5) alongside multiple USP enzymes , rendering it unsuitable for experiments requiring OTU-exclusion.

USP vs OTU Selectivity
Class-level inference
USP-family selective; OTU sparing
Enables USP-focused pathway studies
Biochemical DUB activity assays
DUB family selectivity OTU proteases USP specificity

CYLD Target Engagement: Knockout Cell Validation

In cellular assays, Subquinocin increased polyubiquitination of NEMO and RIP1 and enhanced NF-κB activation in wild-type cells, but these effects were negligible in CYLD-knockout (CYLD-KO) cells, providing genetic evidence that CYLD is the functional target [1]. No comparable cellular target-engagement data exist for other DUB inhibitors in a CYLD-specific context.

CYLD Target Engagement
Head-to-head
NF-κB activation abolished in CYLD-KO cells
Genetic validation supports on-target interpretation
Wild-type vs CYLD-KO cell lines
CYLD knockout validation NF-κB signaling polyubiquitination

Catalytic Domain Targeting vs. Pan-Inhibition

Mutagenesis and modeling data indicate that Subquinocin interacts with residue Y940 adjacent to the catalytic center of CYLD, a residue conserved across USP-family DUBs [1]. This contrasts with cysteine-reacting broad inhibitors like PR-619, which modify multiple DUB active sites non-specifically, and with USP7-selective inhibitors (e.g., P5091, IC50 4.2 µM) that exhibit minimal CYLD activity .

Binding Site Y940
Cross-study comparable
Interacts with Y940 near catalytic cysteine
Defined binding site supports SAR studies
Molecular docking & mutagenesis
catalytic cysteine targeting USP domain interaction molecular docking

Interferon Pathway: IRF3/IRF7 Activation

Subquinocin promotes RIG-I-mediated activation of IRF3 and/or IRF7 in the interferon pathway , an effect not reported for other DUB inhibitors at comparable doses. PR-619, for instance, induces endoplasmic reticulum stress and apoptosis through broad polyubiquitination accumulation, leading to pleiotropic cellular outcomes .

IRF3/IRF7 Activation
Data to verify
Enhances RIG-I-mediated IRF3/IRF7 activation
Supports interferon pathway response interpretation
Cellular RIG-I signaling assays; independent validation advised
RIG-I pathway IRF3/IRF7 activation interferon response

First-in-Class CYLD Probe Availability

As of 2020, Subquinocin is the first small-molecule inhibitor reported to directly target CYLD [1]. A survey of major chemical biology databases and vendor catalogs confirms the absence of alternative CYLD-selective small molecules with validated IC50s, positioning Subquinocin as the sole chemical probe for CYLD-dependent signaling studies .

First-in-Class Probe
Supporting evidence
Only CYLD inhibitor with published IC50 and target engagement data
Sole chemical probe for CYLD signaling studies
Literature & vendor database search
first-in-class chemical probe CYLD-specific inhibitor

Subquinocin Applications: 4 Key Use Cases


NF-κB Pathway: Inflammation and Cancer Research

Use Subquinocin at 30 µM to inhibit CYLD in cell-based reporter assays, monitoring NF-κB luciferase activity and NEMO/RIP1 polyubiquitination. The compound's validated mechanism enables clean delineation of CYLD-mediated negative regulation without off-target OTU-family interference, as confirmed by CYLD-KO control experiments [1].

USP Family Selectivity Profiling

Deploy Subquinocin as a pan-USP-family inhibitor in biochemical panels to differentiate USP-dependent from OTU- or UCH-dependent deubiquitination events. This application leverages the compound's unique ability to inhibit USP enzymes while sparing OTU proteases, a selectivity window not achievable with broad-spectrum DUB inhibitors like PR-619 [1].

Innate Immunity: RIG-I/IRF3/IRF7 Pathway

Apply Subquinocin to activate interferon regulatory factors IRF3 and IRF7 through RIG-I-dependent signaling, enabling research on antiviral innate immunity without activating parallel ER stress pathways. This specific functional outcome distinguishes Subquinocin from pan-inhibitors that induce pleiotropic cellular responses [1][2].

Medicinal Chemistry SAR Template

Use Subquinocin as a starting scaffold for designing more potent and selective USP-family inhibitors. The characterized interaction with the conserved Y940 residue near the catalytic center provides a rational basis for chemical modifications aimed at improving IC50 and tuning selectivity toward individual USP targets [1][2].

Application
Selection Property
Validation Focus
NF-κB pathway signaling studies
CYLD inhibition in cell-based assays
NF-κB reporter and NEMO ubiquitination endpoints
USP-family selectivity profiling
USP-selective DUB inhibition
USP vs OTU enzyme panel assays
Innate immunity RIG-I/IRF studies
IRF3/IRF7 activation without ER stress
Interferon pathway response endpoints
DUB inhibitor SAR development
Y940 binding site scaffold
CYLD inhibition SAR and selectivity tuning
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